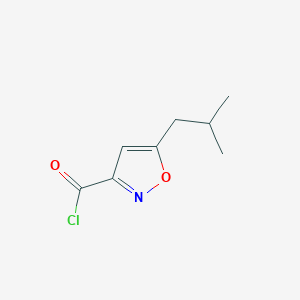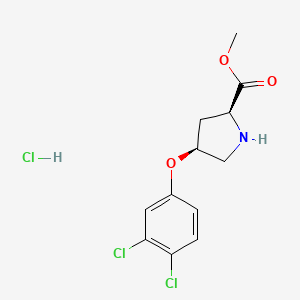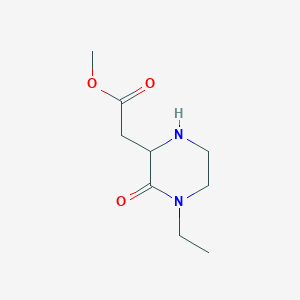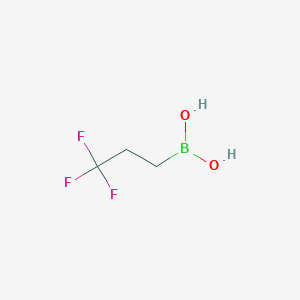
(3,3,3-Trifluoropropyl)boronic acid
描述
(3,3,3-Trifluoropropyl)boronic acid is an organoboron compound with the chemical formula C3H6BF3O2. It is characterized by the presence of a boronic acid group attached to a trifluoropropyl chain. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
作用机制
Target of Action
(3,3,3-Trifluoropropyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers an organic group to a metal . This is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed in a basic aqueous environment . The reaction may also be influenced by the presence of other substances in the reaction mixture .
生化分析
Biochemical Properties
(3,3,3-Trifluoropropyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. The boronic acid group in this compound forms a complex with the palladium catalyst, which then undergoes transmetalation with the organic halide to form the desired product .
In addition to its role in synthetic chemistry, this compound has been studied for its interactions with various enzymes and proteins. It has been shown to inhibit certain proteases by forming reversible covalent bonds with the active site serine residues. This inhibition can be utilized in the development of enzyme inhibitors for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. At low concentrations, the compound has been observed to modulate cell signaling pathways by inhibiting specific kinases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation .
At higher concentrations, this compound can induce cytotoxic effects, leading to cell death. This cytotoxicity is primarily due to the disruption of cellular homeostasis and the induction of oxidative stress. The compound’s ability to generate reactive oxygen species can damage cellular components, including lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This interaction is particularly important in the inhibition of enzymes such as proteases and kinases. By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent catalytic activity .
In addition to enzyme inhibition, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to a decrease in its efficacy and potency in biochemical assays .
Long-term exposure to this compound in in vitro studies has shown that it can induce adaptive responses in cells. For example, cells exposed to the compound for extended periods may upregulate antioxidant defenses to counteract the oxidative stress induced by the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to modulate specific biochemical pathways without causing significant harm. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical or physiological changes occur. This threshold effect is important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. The primary metabolic pathway involves the oxidation of the trifluoropropyl group, followed by conjugation with glucuronic acid or sulfate for excretion .
The compound’s interactions with metabolic enzymes can also affect metabolic flux and metabolite levels. For example, this compound can inhibit certain cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins that facilitate its distribution to different cellular compartments .
The compound’s localization and accumulation within specific tissues can also be influenced by its interactions with binding proteins. For example, this compound can bind to serum albumin, which can affect its distribution and half-life in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or other signaling molecules .
The activity and function of this compound can be influenced by its subcellular localization. For example, its ability to inhibit enzymes or modulate gene expression may be enhanced or diminished depending on its localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions: (3,3,3-Trifluoropropyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 3,3,3-trifluoropropene using borane reagents, followed by oxidation to yield the boronic acid . Another method includes the reaction of 3,3,3-trifluoropropyl magnesium bromide with boron trichloride, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: (3,3,3-Trifluoropropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoropropyl alcohols.
Reduction: Reduction reactions can convert it into trifluoropropyl boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, with bases like potassium carbonate.
Major Products:
Oxidation: Trifluoropropyl alcohols.
Reduction: Trifluoropropyl boranes.
Substitution: Various substituted aromatic compounds.
科学研究应用
(3,3,3-Trifluoropropyl)boronic acid has a wide range of applications in scientific research:
相似化合物的比较
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,3,3-Trifluoropropyl-1-boronic acid
Comparison: (3,3,3-Trifluoropropyl)boronic acid is unique due to its trifluoropropyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This makes it particularly effective in specific cross-coupling reactions and sensing applications .
属性
IUPAC Name |
3,3,3-trifluoropropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFGWPBMSKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281856 | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-55-5 | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




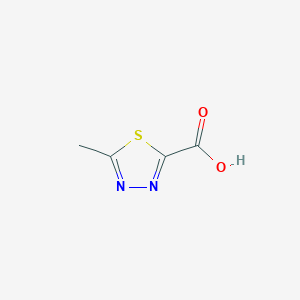
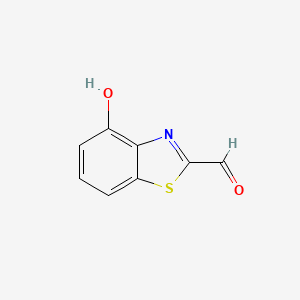


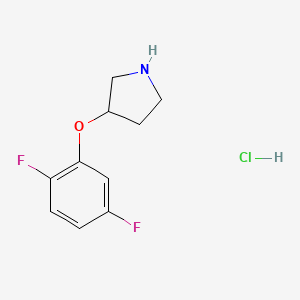
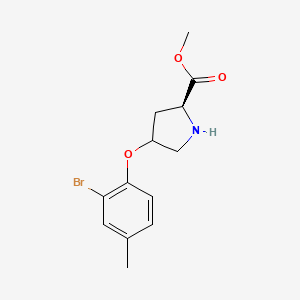
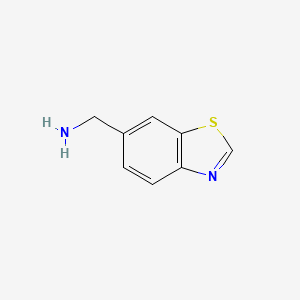
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
